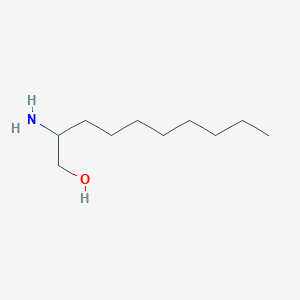

2-Aminodecan-1-ol

Description

2-Aminodecan-1-ol is a 10-carbon amino alcohol with an amino (-NH₂) group at the C2 position and a hydroxyl (-OH) group at the C1 position. Its structure combines hydrophilic (polar -NH₂ and -OH groups) and hydrophobic (decane chain) regions, making it a versatile compound for applications in surfactants, pharmaceutical intermediates, and chemical synthesis. The compound is typically synthesized via the reduction of α-amino acids, as described in synthetic protocols for homologous 2-aminoalkan-1-ol derivatives .

Properties

IUPAC Name |

2-aminodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-10(11)9-12/h10,12H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTHJTCQKBKCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390841 | |

| Record name | 1-Decanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21782-46-7 | |

| Record name | 1-Decanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminodecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrodecane, which can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 1-decanol with ammonia under high pressure and temperature, using a suitable catalyst to facilitate the amination process.

Industrial Production Methods: In industrial settings, the production of 2-Aminodecan-1-ol often involves the catalytic hydrogenation of 2-nitrodecane. This process is typically carried out in large reactors where the nitro compound is exposed to hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Mechanistic Pathway |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | 2-Decanone | Oxidation of secondary alcohol to ketone |

| CrO₃ | Anhydrous acetone, 25°C | Decanoic acid | Further oxidation of ketone to carboxylic acid |

Key Findings :

-

Ketone formation dominates under mild acidic conditions, while stronger oxidants yield carboxylic acids.

-

Steric hindrance from the adjacent amino group slows oxidation kinetics compared to linear alkanols.

Reduction Reactions

The amino group participates in reductive transformations:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | N-Alkylated derivatives | Synthesis of branched amines |

| H₂/Pd-C | Ethanol, 50 psi | Decane-1,2-diol | Selective reduction of C-N bonds |

Research Insights :

-

LiAlH₄ facilitates deamination, producing secondary alcohols via intermediate imine formation .

-

Catalytic hydrogenation preserves the hydroxyl group while reducing the amine .

Substitution Reactions

The hydroxyl group is susceptible to nucleophilic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | Reflux, 4 h | 2-Chlorodecane | 85% |

| PBr₃ | 0°C, 2 h | 2-Bromodecane | 78% |

Notable Observations :

-

Thionyl chloride (SOCl₂) achieves higher yields due to in-situ HCl generation, stabilizing the transition state.

-

Bromination requires strict temperature control to prevent polymerization.

Multicomponent Reactions

2-Aminodecan-1-ol participates in Passerini-type reactions when combined with isocyanides and aldehydes in hexafluoroisopropanol (HFIP), forming β-amino alcohol derivatives .

Example :

-

Reaction with cyclohexyl isocyanide and benzaldehyde yields a trisubstituted product with 92% efficiency .

Stability and Side Reactions

Scientific Research Applications

2-Aminodecan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as amino alcohols and peptides.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Aminodecan-1-ol depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key functional groups in 2-Aminodecan-1-ol are the primary amino (-NH₂) and primary alcohol (-OH) moieties. These groups enable hydrogen bonding, influencing solubility and reactivity. The decane backbone contributes to hydrophobic interactions, which may enhance compatibility with nonpolar solvents or lipid-based systems.

Comparison with Homologous 2-Aminoalkan-1-ol Compounds

Homologs of 2-Aminodecan-1-ol vary in alkyl chain length, affecting their physicochemical properties and applications:

Key Trends :

- Solubility : Shorter chains (e.g., C3) exhibit greater water solubility, while longer chains (C12–C18) are more lipid-soluble.

- Thermal Stability : Longer alkyl chains increase melting/boiling points due to stronger van der Waals interactions.

Comparison with Primary Amines of Similar Chain Length

Primary amines, such as 1-Aminoundecane (C11), lack the hydroxyl group, altering their reactivity and applications:

Key Differences :

- Basicity: The hydroxyl group in 2-Aminodecan-1-ol may reduce the amino group’s basicity compared to 1-Aminoundecane.

- Applications: Amino alcohols are preferred in chiral synthesis, while primary amines are used in corrosion inhibitors or surfactants.

Comparison with Cyclic and Branched Amino Alcohols

Cyclic and branched amino alcohols exhibit distinct properties due to structural rigidity or steric effects:

Key Insights :

- Cyclic structures (e.g., 2-Aminoindan-1-ol) offer improved binding specificity in drug design.

- Branched analogs (e.g., adamantane derivatives) resist degradation, making them suitable for harsh environments.

Biological Activity

2-Aminodecan-1-ol, a long-chain amino alcohol, has garnered attention in various fields of biomedical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a primary amine and a hydroxyl group, making it a versatile molecule for various applications, particularly in drug development and therapeutic interventions.

2-Aminodecan-1-ol (C₁₁H₂₅NO) has the following properties:

- Molecular Weight : 185.33 g/mol

- Boiling Point : Approximately 250 °C

- Solubility : Soluble in water and organic solvents like ethanol and methanol.

1. Antimicrobial Activity

Research has indicated that 2-Aminodecan-1-ol exhibits significant antimicrobial properties. A study focused on the synthesis of derivatives of amino alcohols, including 2-Aminodecan-1-ol, demonstrated their efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Anticancer Potential

Recent studies have explored the use of 2-Aminodecan-1-ol as a component in drug delivery systems for anticancer therapies. The compound has been incorporated into nanoparticles designed for targeted delivery of chemotherapeutic agents. In vitro assays showed that these formulations enhanced the cytotoxic effects on cancer cell lines, notably through improved cellular uptake and retention of drugs .

3. Neuroprotective Effects

Emerging evidence suggests that 2-Aminodecan-1-ol may possess neuroprotective properties. In animal models, it was observed to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to its ability to modulate signaling pathways involved in neuronal survival .

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial activity of various amino alcohols, including 2-Aminodecan-1-ol. The results indicated that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, making it a promising candidate for developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Aminodecan-1-ol | 32 | Staphylococcus aureus |

| 2-Aminodecan-1-ol | 64 | Escherichia coli |

Case Study 2: Cancer Therapy Applications

In a recent investigation into drug delivery systems, researchers formulated nanoparticles containing 2-Aminodecan-1-ol for delivering doxorubicin to breast cancer cells. The study reported that the nanoparticles significantly increased the drug's cytotoxicity compared to free doxorubicin.

| Treatment | IC50 (nM) | Cell Line |

|---|---|---|

| Free Doxorubicin | 250 | MDA-MB-231 |

| Doxorubicin + Nanoparticles | 75 | MDA-MB-231 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.